molecular formula C60H60O12 B133443 4-Methyl-1-acetoxycalix[6]arene CAS No. 141137-71-5

4-Methyl-1-acetoxycalix[6]arene

Cat. No.: B133443
CAS No.: 141137-71-5
M. Wt: 973.1 g/mol
InChI Key: WOWRSSJEXBSVJD-UHFFFAOYSA-N
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Description

4-Methyl-1-acetoxycalix6arene is a derivative of calixarenes, a class of macrocyclic compounds known for their ability to form host-guest complexes. This compound is particularly noted for its application in nanotechnology and materials science due to its unique structural properties and high stability .

Scientific Research Applications

4-Methyl-1-acetoxycalix6arene has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 4-Methyl-1-acetoxycalix6arene (MAC) is the complementary metal–oxide–semiconductor (CMOS) gate . It acts as a negative resist in the gate processing of CMOS, which is a crucial component in modern digital circuitry .

Mode of Action

MAC interacts with its target by providing a negative resist that can withstand enhanced etching with fluorine plasmas . This interaction results in a change in the CMOS gate, allowing for the creation of gate lengths from 10 to 30 nm, which are beyond the reproducible limits of chemically amplified negative resists .

Biochemical Pathways

The etching process is a critical step in the fabrication of CMOS gates, and MAC’s ability to withstand enhanced etching allows for more precise and efficient fabrication .

Pharmacokinetics

Its impact on bioavailability is evident in its application in cmos gate processing, where it demonstrates high resolution and etch resistance .

Result of Action

The result of MAC’s action is the creation of high-resolution CMOS gates with lengths from 10 to 30 nm . This is achieved through MAC’s ability to withstand enhanced etching, which allows for precise and efficient fabrication of CMOS gates .

Action Environment

The action of MAC is influenced by various environmental factors. For instance, the etching process in which MAC is used requires a specific environment that includes the presence of fluorine plasmas . Additionally, the sensitivity of MAC is a factor that can influence its efficacy and stability .

Safety and Hazards

Calixarene, a related compound, is generally considered to be a low hazard chemical, but it can cause irritation to the skin, eyes, and respiratory system if it comes in contact with them .

Future Directions

The use of 4-Methyl-1-acetoxycalix6arene as a resist in complementary metal–oxide–semiconductor gate processing has been explored. It has demonstrated 10 nm scale resolution and etch resistance matching that of novolaks .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-acetoxycalix6arene typically involves the acetylation of 4-methylcalix6arene. The process begins with the preparation of 4-methylcalix6arene, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-acetoxycalix6arene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted calixarenes depending on the nucleophile used.

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Alkanes and alcohols.

Comparison with Similar Compounds

  • 4-Methylcalix6arene: The parent compound without acetoxy groups.
  • 4-Methyl-1-hydroxycalix6arene: A derivative with hydroxyl groups instead of acetoxy groups.
  • 4-Methyl-1-ethoxycalix 6arene: A derivative with ethoxy groups .

Uniqueness: 4-Methyl-1-acetoxycalix6arene is unique due to its enhanced stability and ability to form strong host-guest complexes compared to its non-acetylated counterparts. The acetoxy groups provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

(38,39,40,41,42-pentaacetyloxy-5,11,17,23,29,35-hexamethyl-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H60O12/c1-31-13-43-25-45-15-32(2)17-47(56(45)68-38(8)62)27-49-19-34(4)21-51(58(49)70-40(10)64)29-53-23-36(6)24-54(60(53)72-42(12)66)30-52-22-35(5)20-50(59(52)71-41(11)65)28-48-18-33(3)16-46(57(48)69-39(9)63)26-44(14-31)55(43)67-37(7)61/h13-24H,25-30H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWRSSJEXBSVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC(=O)C)CC4=CC(=CC(=C4OC(=O)C)CC5=CC(=CC(=C5OC(=O)C)CC6=C(C(=CC(=C6)C)CC7=C(C(=CC(=C7)C)C2)OC(=O)C)OC(=O)C)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H60O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376196
Record name 4-Methyl-1-acetoxycalix[6]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

973.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141137-71-5
Record name 4-Methyl-1-acetoxycalix[6]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Methyl-1-acetoxycalix[6]arene suitable for next-generation semiconductor fabrication?

A1: Shrinking gate lengths in transistors necessitate resists capable of producing ultra-fine patterns while withstanding harsh etching conditions. MAC exhibits several advantageous properties []:

    Q2: What are the limitations of this compound in this application, and how can they be addressed?

    A2: While promising, MAC suffers from low sensitivity, demanding long exposure times that hinder manufacturing efficiency []. Researchers are exploring the use of UVN (ultraviolet negative resist) in conjunction with MAC to enhance its sensitivity and accelerate the lithographic process.

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